

Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3,5-dibromobenzoate

Cat. No.: B1630450

[Get Quote](#)

Methyl 3,5-dibromobenzoate is a disubstituted benzene derivative. The core structure consists of a benzene ring with two bromine atoms at the meta positions (3 and 5) relative to a methyl ester group at position 1. This substitution pattern is critical as it influences the molecule's reactivity and electronic properties.

Table 1: Chemical Identifiers for **Methyl 3,5-dibromobenzoate**

Identifier	Value
IUPAC Name	methyl 3,5-dibromobenzoate [1] [2] [3]
CAS Number	51329-15-8 [1] [2] [3]
Molecular Formula	C ₈ H ₆ Br ₂ O ₂ [1] [2] [3]
SMILES	<chem>COC(=O)C1=CC(=CC(=C1)Br)Br</chem> [1]

| InChI Key | GSMAWUZTAIOCPL-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) |

The physical properties of the compound are consistent with a solid crystalline organic molecule of its molecular weight.

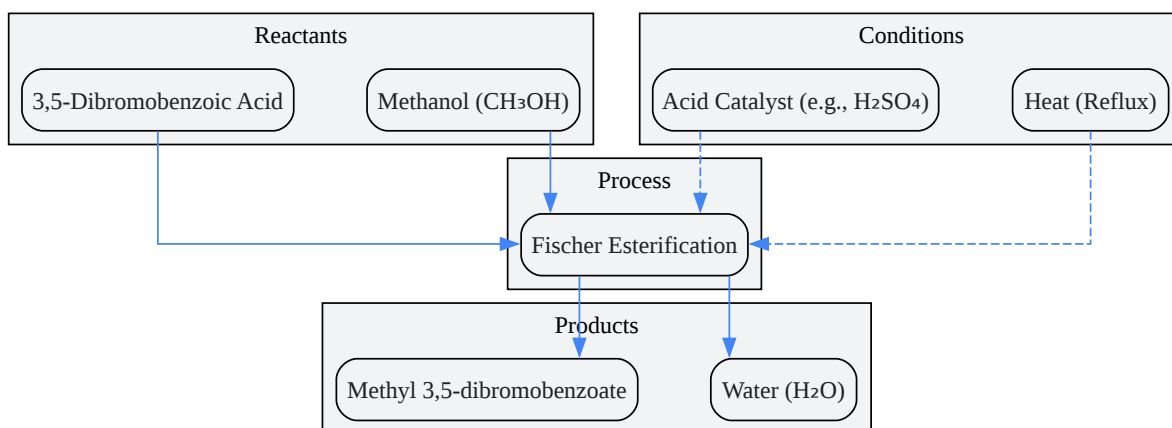
Table 2: Physicochemical Data for **Methyl 3,5-dibromobenzoate**

Property	Value
Molecular Weight	293.94 g/mol [1][2]
Appearance	Straw-colored solid[5]
Melting Point	61 - 64 °C[5]
Boiling Point	No data available[5]

| Solubility | Soluble in common organic solvents like CDCl₃ for NMR analysis.[4] |

Synthesis Pathway: Esterification

The most direct and common synthesis of **Methyl 3,5-dibromobenzoate** is through the Fischer esterification of its corresponding carboxylic acid, 3,5-dibromobenzoic acid. This acid-catalyzed reaction with methanol is an equilibrium-driven process, often requiring an excess of the alcohol or removal of water to drive the reaction to completion.



[Click to download full resolution via product page](#)

Caption: Fischer Esterification workflow for synthesizing **Methyl 3,5-dibromobenzoate**.

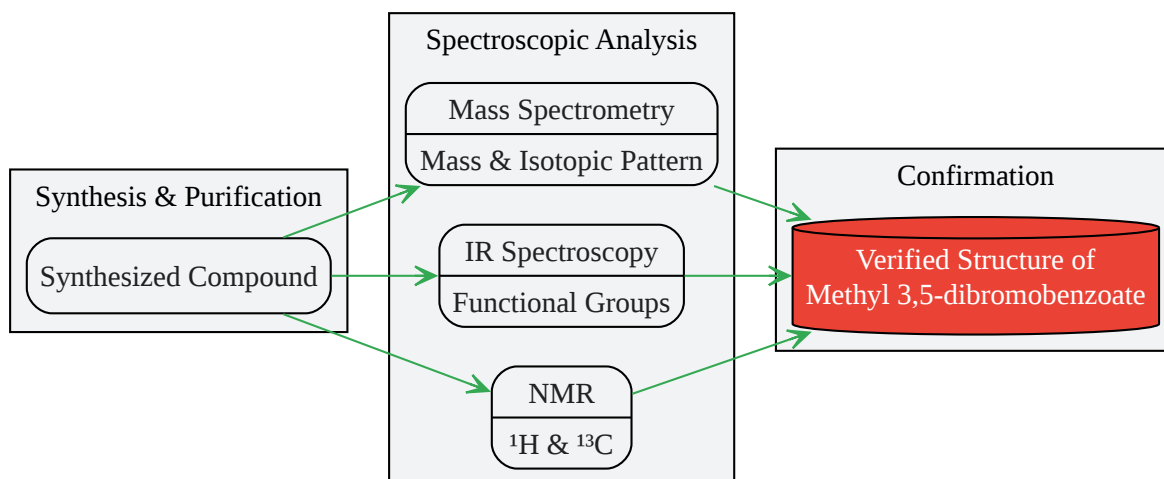
Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of **Methyl 3,5-dibromobenzoate**.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 3,5-dibromobenzoic acid (1.0 eq), methanol (10-20 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the acid's mass).
- **Reflux:** Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** After cooling to room temperature, reduce the volume of methanol using a rotary evaporator.
- **Extraction:** Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude product can be further purified by recrystallization from a suitable solvent like methanol to yield the final product.^[6]

Structural Elucidation: A Spectroscopic Approach

Confirming the structure of **Methyl 3,5-dibromobenzoate** requires a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic connectivity and chemical environment.



[Click to download full resolution via product page](#)

Caption: Analytical workflow for the structural confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

- ¹H NMR Spectroscopy: The proton NMR spectrum is simple and highly informative. Due to the molecule's symmetry, the two aromatic protons at positions 2 and 6 are chemically equivalent, as is the proton at position 4.
 - Protocol: Dissolve a small sample (5-10 mg) in approximately 0.6 mL of deuterated chloroform (CDCl₃). Record the spectrum on a 400 MHz or higher field spectrometer.^[4]

Table 3: ¹H NMR Data for **Methyl 3,5-dibromobenzoate** (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.1	Doublet (d)	2H	Aromatic H-2, H-6
~7.8	Triplet (t)	1H	Aromatic H-4

| ~3.9 | Singlet (s) | 3H | Methoxy (-OCH₃) |

The causality behind this pattern is the spin-spin coupling. The H-4 proton appears as a triplet because it is coupled to the two equivalent H-2/H-6 protons. The H-2/H-6 protons appear as a doublet because they are each coupled to the single H-4 proton.

- ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.
 - Expected Signals: Due to symmetry, one would expect to see 6 distinct signals: four for the aromatic carbons (C1, C2/6, C3/5, C4), one for the carbonyl carbon (C=O), and one for the methoxy carbon (-OCH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- Protocol: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum is then recorded using an FTIR spectrometer.[\[1\]](#)

Table 4: Key IR Absorptions for **Methyl 3,5-dibromobenzoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000	Medium	Aromatic C-H stretch
~2950	Medium	Methyl C-H stretch
~1720-1730	Strong	Ester C=O (carbonyl) stretch[7]
~1600, ~1450	Medium	Aromatic C=C ring stretch
~1250-1300	Strong	Ester C-O stretch

| Below 800 | Strong | C-Br stretch |

The strong absorption around 1725 cm⁻¹ is a definitive indicator of the ester functional group, while the C-Br stretches confirm the presence of halogenation on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition.

- Expected Molecular Ion: The key feature in the mass spectrum of **Methyl 3,5-dibromobenzoate** is the isotopic pattern of the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.
 - A molecule with two bromine atoms will exhibit three peaks for the molecular ion:
 - M⁺: (contains two ⁷⁹Br atoms)
 - M⁺+2: (contains one ⁷⁹Br and one ⁸¹Br atom)
 - M⁺+4: (contains two ⁸¹Br atoms)
 - The relative intensity of these peaks will be approximately 1:2:1. This pattern is a highly reliable diagnostic for the presence of two bromine atoms. The expected m/z for the molecular ion is around 292/294/296.[8]

Table 5: Expected Mass Spectrometry Data

m/z Value	Assignment
~292, 294, 296	[M] ⁺ , [M+2] ⁺ , [M+4] ⁺ Molecular Ion Cluster
~261, 263, 265	Loss of -OCH ₃ group

| ~233, 235, 237 | Loss of -COOCH₃ group |

Applications in Drug Development and Research

Methyl 3,5-dibromobenzoate is not typically an active pharmaceutical ingredient itself but is a valuable intermediate. The two bromine atoms can be readily transformed into other functional groups or used as coupling points in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a versatile starting material for constructing more complex molecular architectures found in drug candidates and advanced materials.^[9]

Safety and Handling

As a laboratory chemical, **Methyl 3,5-dibromobenzoate** must be handled with appropriate care.

- Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^{[1][5][10]}
- Handling Precautions: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.^{[10][11]}
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.^{[10][12]}
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.^[10]

Conclusion

The structure of **Methyl 3,5-dibromobenzoate** is well-defined by its symmetrical dibromo-substitution on a methyl benzoate core. Its synthesis is straightforward, and its structure can be unequivocally confirmed through a standard suite of spectroscopic techniques, including NMR,

IR, and mass spectrometry. The true value of this compound lies in its utility as a versatile intermediate, providing researchers and drug development professionals with a reliable platform for the synthesis of novel and complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3,5-Dibromobenzoate | C₈H₆Br₂O₂ | CID 621923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3,5-dibromobenzoate [webbook.nist.gov]
- 3. Methyl 3,5-dibromobenzoate, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. METHYL 3,5-DIBROMOBENZOATE(51329-15-8) 1H NMR [m.chemicalbook.com]
- 5. fishersci.dk [fishersci.dk]
- 6. Methyl 3,5-dibromo-2-diacetylaminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Methyl 3,5-dibromobenzoate [webbook.nist.gov]
- 9. Crystal and molecular structure of 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [Chemical Identity and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630450#structure-of-methyl-3-5-dibromobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com